2-(Thiomorpholinomethyl)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

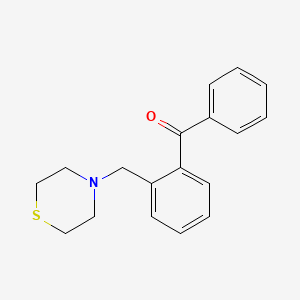

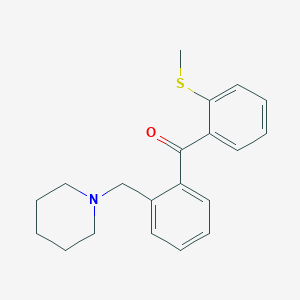

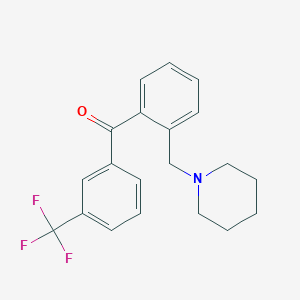

2-(Thiomorpholinomethyl)benzophenone is a chemical compound . It has a molecular formula of C18H19NOS and a molecular weight of 343.51 g/mol.

Synthesis Analysis

The synthesis of benzophenones, which includes 2-(Thiomorpholinomethyl)benzophenone, can be achieved through several methods. These include Friedel-Crafts reactions using AlCl3 as the catalyst and organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .Molecular Structure Analysis

The molecular structure of 2-(Thiomorpholinomethyl)benzophenone consists of a benzophenone core with a thiomorpholinomethyl group attached . The exact structure and its properties can be further analyzed using various spectroscopic techniques.Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

The benzophenone core is a significant component in the molecular design of OLED materials. It serves as a fragment for synthesizing organic semiconductors and functions as a classical phosphor with high intersystem crossing efficiency. This makes it a valuable candidate for developing thermally activated delayed fluorescent (TADF) emitters, which are crucial in OLEDs for converting triplet excitons into emissive singlet excitons through reverse intersystem crossing .

Photocross-Linking in Polymer Chemistry

Benzophenone derivatives, including 2-(Thiomorpholinomethyl)benzophenone, are used in photocross-linking studies within polymer chemistry. These studies are essential for understanding the kinetics of cross-linking reactions, which are pivotal in creating materials with desired mechanical and thermal properties .

Antifouling Coatings

Research has been conducted on the grafting of antifouling copolymers with benzophenone derivatives. These coatings are designed to resist microbial colonization and biofilm formation, which is particularly beneficial for medical devices and marine applications .

Organic Solvent Nanofiltration

Derivatives of benzophenone are applied in the development of membranes for organic solvent nanofiltration. This application is critical in chemical processes where the separation of organic compounds is required .

Superhydrophilic Membrane Fabrication

The compound is involved in the fabrication of superhydrophilic membranes based on dopamine methacrylamide and zwitterionic substances. These membranes are used for effective oil-in-water emulsion separation, which is a process relevant in environmental cleanup and water treatment .

Photodynamic Therapy

While not directly mentioned in the search results, benzophenone derivatives are known to be used in photodynamic therapy for their ability to generate reactive oxygen species upon light activation. This application is significant in the medical field for treating various conditions, including cancer .

Advanced Research in Low-Dimensional Optoelectronic Nanomaterials

Benzophenone-based compounds are also at the forefront of research in low-dimensional optoelectronic nanomaterials and nanodevices. These materials have potential applications in the development of next-generation electronic and photonic devices .

Safety and Hazards

properties

IUPAC Name |

phenyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLRDMSJFFYWEGS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643799 |

Source

|

| Record name | Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholinomethyl)benzophenone | |

CAS RN |

745720-16-5 |

Source

|

| Record name | Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-[2-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327255.png)

![Ethyl 8-[2-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1327256.png)

![Ethyl 4-oxo-4-[2-(piperidinomethyl)phenyl]butyrate](/img/structure/B1327273.png)